2,2-Dichlorocyclopropanecarbonyl chloride

Synthetic methodology Regioselective annulation Friedel-Crafts reaction

2,2-Dichlorocyclopropanecarbonyl chloride (CAS 5365-15-1) is a highly electrophilic gem-dichlorocyclopropane derivative containing a reactive acyl chloride moiety. This bifunctional reagent is primarily utilized as an intermediate in the synthesis of pyrethroid insecticides and pharmaceutical scaffolds, leveraging its capacity for regioselective Friedel-Crafts annulations and nucleophilic acyl substitutions.

Molecular Formula C4H3Cl3O
Molecular Weight 173.42 g/mol
CAS No. 5365-15-1
Cat. No. B1355051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichlorocyclopropanecarbonyl chloride
CAS5365-15-1
Molecular FormulaC4H3Cl3O
Molecular Weight173.42 g/mol
Structural Identifiers
SMILESC1C(C1(Cl)Cl)C(=O)Cl
InChIInChI=1S/C4H3Cl3O/c5-3(8)2-1-4(2,6)7/h2H,1H2
InChIKeyOJJYTODFFFMXNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dichlorocyclopropanecarbonyl chloride (CAS 5365-15-1): A Reactive gem-Dichlorocyclopropane Acylating Agent


2,2-Dichlorocyclopropanecarbonyl chloride (CAS 5365-15-1) is a highly electrophilic gem-dichlorocyclopropane derivative containing a reactive acyl chloride moiety. This bifunctional reagent is primarily utilized as an intermediate in the synthesis of pyrethroid insecticides and pharmaceutical scaffolds, leveraging its capacity for regioselective Friedel-Crafts annulations and nucleophilic acyl substitutions [1]. The compound exhibits a molecular weight of 173.43 g/mol, a boiling point of 205.8±40.0 °C, and a density of 1.6±0.1 g/cm³, with commercial availability typically at purities ≥97% [2].

Why 2,2-Dichlorocyclopropanecarbonyl Chloride Cannot Be Arbitrarily Replaced in Research or Production


Generic substitution among gem-dihalocyclopropane carbonyl chlorides is precluded by divergent regioselectivity in key transformations. While (E)-3-aryl-2,2-dihalocyclopropanecarbonyl chlorides afford 4-aryl-3-halo-1-naphthols via a specific ring-opening pathway, 2,2-dichlorocyclopropanecarbonyl chlorides undergo a mechanistically distinct annulation to yield 4-aryl-1-naphthols under identical conditions [1]. Furthermore, the presence of two geminal chlorine atoms alters electronic properties and hydrogenolysis susceptibility compared to monochloro or non-halogenated analogs [2], fundamentally impacting downstream reactivity. Therefore, simply interchanging this compound with a closely related analog risks complete synthetic failure or the generation of an unintended product.

2,2-Dichlorocyclopropanecarbonyl Chloride: Quantitative Differentiation from Analogs in Key Reaction Outcomes


Divergent Regioselectivity in Friedel-Crafts Annulation: 4-Aryl-1-naphthol vs. 3-Halo-4-aryl-1-naphthol

2,2-Dichlorocyclopropanecarbonyl chlorides undergo a sequential Friedel-Crafts reaction with benzene to yield 4-aryl-1-naphthols, a distinct product class not accessible from the analogous (E)-3-aryl-2,2-dihalocyclopropanecarbonyl chlorides [1]. Under the same one-pot conditions, the latter substrates afford 4-aryl-3-halo-1-naphthols, demonstrating a complete switch in regioselectivity dictated by the substitution pattern on the cyclopropane ring [1].

Synthetic methodology Regioselective annulation Friedel-Crafts reaction

Insecticidal Potency of Derived Esters: Dichlorocyclopropane vs. Tetrafluorocyclobutane Scaffolds

In a quantitative structure-activity study, esters derived from 1-(para-ethoxyphenyl)-2,2-dichlorocyclopropane-1-carboxylic acid exhibited systematically lower insecticidal activity against American cockroaches compared to their tetrafluorocyclobutane counterparts under synergistic metabolic inhibition [1]. While the tetrafluoro analogs were more potent, the dichlorocyclopropane series demonstrated that substituent effects on potency could be rationally optimized, with less bulky substituents enhancing activity [1].

Agrochemicals Insecticidal activity Pyrethroid analogs

Electronic Structure and Reactivity: gem-Dichloro vs. Monochloro Cyclopropanes

CNDO/2 quantum-chemical calculations reveal that the introduction of two geminal chlorine atoms significantly alters the electronic structure of the cyclopropane ring compared to monochloro or unsubstituted cyclopropanes [1]. This modification is proposed to govern the susceptibility of the C-Cl bonds to nucleophilic hydrogenolysis, a key step in certain synthetic transformations [1].

Quantum chemistry Structure-activity relationship Bond hydrogenolysis

Physical Properties and Procurement Specification: Benchmarking Against a Commercial Methyl Analog

2,2-Dichlorocyclopropanecarbonyl chloride is supplied with a typical purity of ≥97%, with a molecular weight of 173.43 g/mol and a boiling point of 205.8±40.0 °C at 760 mmHg [1]. In contrast, the commonly encountered analog 2,2-dichloro-1-methylcyclopropanecarbonyl chloride (CAS 56447-09-7) has a molecular weight of 187.45 g/mol and a higher boiling point of 220.1±40.0 °C . This 14 g/mol difference in molecular weight and ~14 °C higher boiling point reflect the steric and mass effects of the additional methyl group.

Chemical procurement Quality control Analytical specifications

Optimal Application Scenarios for 2,2-Dichlorocyclopropanecarbonyl Chloride Based on Quantitative Evidence


Regioselective Synthesis of Non-Halogenated 4-Aryl-1-naphthol Scaffolds

This compound is the preferred electrophilic partner for the one-pot Friedel-Crafts synthesis of 4-aryl-1-naphthols, a product class that (E)-3-aryl-2,2-dihalocyclopropanecarbonyl chlorides cannot provide due to their divergent regioselectivity [1]. This application is directly supported by the head-to-head comparison evidence in Section 3.

Development of Optimized Dichlorocyclopropane-Based Pyrethroid Insecticides

As an intermediate for pyrethroid esters, this compound enables the exploration of the dichlorocyclopropane scaffold's insecticidal potential. The quantitative structure-activity evidence shows that while generally less potent than tetrafluorocyclobutane analogs, potency can be rationally enhanced through substituent optimization, offering a cost-effective alternative for agrochemical discovery [1].

Precise Stoichiometric and Purification Process Control

The well-defined physical properties, including a molecular weight of 173.43 g/mol and a boiling point of 205.8±40.0 °C, are essential for accurate reaction scaling and purification. When compared to the 1-methyl analog, the 14 g/mol difference in molecular weight and ~14 °C lower boiling point must be factored into any substitution or process transfer to ensure reproducible yields and purity [1][2].

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